molecular formula C17H9F2N3O3S B2481508 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851988-33-5

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2481508
CAS No.: 851988-33-5
M. Wt: 373.33
InChI Key: INTZUUMREJLRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a hybrid heterocyclic compound combining a coumarin (2H-chromene-2-one) core with a 4,6-difluorobenzo[d]thiazole moiety via a carbohydrazide linker. The structure features:

  • 4,6-Difluorobenzo[d]thiazole: Enhances lipophilicity and electronic effects due to fluorine substituents.
  • Carbohydrazide bridge: Provides conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O3S/c18-9-6-11(19)14-13(7-9)26-17(20-14)22-21-15(23)10-5-8-3-1-2-4-12(8)25-16(10)24/h1-7H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTZUUMREJLRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor, which could be useful in understanding various biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer progression.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, the compound may inhibit key enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

The compound shares core motifs with several classes of carbohydrazide derivatives (Table 1):

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Reference
Target Compound Coumarin-carbohydrazide 4,6-Difluorobenzo[d]thiazole C₁₇H₁₀F₂N₃O₃S 383.34 g/mol -
GB7 () Thiazolidinedione-acetamide 4-Bromobenzylidene, 4,6-difluorobenzo[d]thiazole C₁₉H₁₂BrF₂N₃O₃S₂ 510.33 g/mol
GB18 () Thiazolidinedione-acetamide 4-Fluorobenzylidene, 4,6-difluorobenzo[d]thiazole C₁₉H₁₂F₃N₃O₃S₂ 449.43 g/mol
N'-(4-chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide (3c, ) Coumarin-carbohydrazide 4-Chlorobenzylidene C₁₇H₁₁ClN₂O₃ 326.73 g/mol
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () Dihydrodioxine-carbohydrazide 4,6-Difluorobenzo[d]thiazole C₁₆H₁₀F₂N₃O₃S 365.33 g/mol

Key Observations :

  • The target compound’s coumarin core differentiates it from thiazolidinedione-based analogs (GB series) and dihydrodioxine derivatives .
  • Fluorine substituents on the benzo[d]thiazole moiety are conserved across analogs, likely to enhance metabolic stability and binding interactions.

Physicochemical Properties

Comparative data on melting points, yields, and spectral characteristics are summarized below:

Table 2: Physical and Spectral Properties
Compound Name / ID Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Key NMR Signals (δ ppm) Reference
Target Compound Not reported Not reported Expected: C=O (~1680–1740), C-F (~1150–1280) Coumarin C=O (~160–165 ppm in ¹³C), aromatic protons (~6.5–8.5 ppm in ¹H) -
GB7 () Charred >300 59 3275 (NH), 1743 (C=O), 1288 (C-F), 596 (C-Br) 4.71 (s, 2H, CH₂), 7.37–7.83 (m, aromatic)
GB18 () >300 57 3275 (NH), 1743 (C=O), 1288 (C-F) 7.37–7.99 (m, aromatic), 13.15 (s, NH)
N'-(4-chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide (3c) Not specified Not specified Similar C=O, NH stretches Aromatic signals analogous to coumarin core

Key Observations :

  • High melting points (>300°C) in GB analogs suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • IR spectra confirm conserved functional groups: C=O (1660–1743 cm⁻¹), NH (~3275 cm⁻¹), and C-F (1153–1288 cm⁻¹) .

Biological Activity

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (referred to as NFBC) is a synthetic compound that has garnered significant attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

NFBC features a unique combination of a chromene core and a benzothiazole moiety, which contributes to its biological properties. The synthesis typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific conditions, often utilizing solvents like ethanol or methanol and sometimes requiring catalysts to enhance yield and purity .

The biological activity of NFBC is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

  • Enzyme Inhibition : NFBC has been shown to inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapy. This inhibition can disrupt critical pathways that cancer cells rely on for growth and survival .
  • Antiviral Properties : The compound exhibits antiviral activity, similar to other known antiviral agents. Its structural components suggest potential efficacy against various viral infections .

Anticancer Activity

NFBC has been evaluated for its anticancer properties through various in vitro studies. The compound's ability to inhibit cancer cell lines has been demonstrated in several studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant cytotoxicity observed
HeLa (Cervical Cancer)15.0Moderate inhibition of proliferation
A549 (Lung Cancer)10.0High cytotoxicity

These results indicate that NFBC may serve as a lead compound for further development in cancer therapeutics .

Antiviral Activity

Research indicates that NFBC possesses antiviral properties, particularly against certain viral targets. In vitro studies have suggested that NFBC can inhibit viral replication through enzyme inhibition mechanisms similar to those observed in established antiviral drugs .

Comparative Analysis with Similar Compounds

To better understand NFBC's unique properties, it can be compared with structurally similar compounds:

Compound Name Structure Features Unique Properties
4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamideBenzamide core with difluorobenzo[d]thiazoleAntimicrobial properties
N-(benzo[d]thiazol-2-yl)-3-oxo-3-phenylpropanamideBidentate ligand coordinating metal ionsPotential metal chelation properties

NFBC's distinct structure contributes to its varied biological effects compared to these compounds .

Study 1: Anticancer Efficacy

A recent study assessed NFBC's effects on the MCF-7 breast cancer cell line. The findings indicated an IC50 value of 12.5 µM, demonstrating significant cytotoxicity. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that NFBC induces apoptosis in treated cells .

Study 2: Antiviral Potential

Another investigation focused on the antiviral activity of NFBC against influenza virus strains. Results showed that NFBC reduced viral titers significantly at concentrations as low as 5 µM, suggesting its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology :

  • The compound can be synthesized via multi-step reactions, starting with the preparation of the 4,6-difluorobenzo[d]thiazol-2-amine core (e.g., using tetrahydrofuran as a solvent with diisopropylethylamine as a base) .
  • Coupling with 2-oxo-2H-chromene-3-carbohydrazide derivatives is typically achieved through reflux in ethanol or acetonitrile, with yields ranging from 45% to 65% depending on substituents .
  • Optimization : Use catalysts like 4-dimethylaminopyridine (DMAP) to improve acylhydrazone formation efficiency. Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of carbonyl chloride to hydrazide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • IR Spectroscopy : Look for absorption bands at ~3250 cm⁻¹ (N-H stretch), 1680–1720 cm⁻¹ (C=O of coumarin and hydrazide), and 1500–1550 cm⁻¹ (C-F stretches) .
  • NMR : In 1^1H NMR, expect signals at δ 6.8–8.2 ppm (aromatic protons), δ 10.2–11.5 ppm (hydrazide NH), and δ 2.3–2.6 ppm (methyl groups if present). 13^{13}C NMR will show peaks at ~160 ppm (C=O) and 110–150 ppm (aromatic carbons) .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment. LCMS typically shows [M-H]⁻ or [M+Na]⁺ ions, with theoretical masses matching the molecular formula (e.g., ~450–460 g/mol) .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Anti-inflammatory Testing : Evaluate COX-2 inhibition via ELISA or cell-based assays (e.g., RAW 264.7 macrophages) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-toxic controls (e.g., shrimp larvae toxicity tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines to rule out cell-type specificity .
  • Structural-Activity Relationship (SAR) : Compare analogues (e.g., fluorinated vs. methylated derivatives) to identify critical functional groups. For example, 4,6-difluoro substitution on the benzothiazole enhances target binding compared to non-fluorinated analogues .
  • Meta-Analysis : Cross-reference data with published patents (e.g., CDK7 inhibition claims in EP 3853225) to validate mechanisms .

Q. What computational strategies are suitable for predicting binding interactions and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like HDAC4 or CDK7. Set grid boxes to cover active sites (e.g., 25 ų) and apply Lamarckian genetic algorithms for conformational sampling .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate logP (target ~3.5 for optimal permeability), CYP450 interactions, and bioavailability .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .

Q. What methodologies are employed to study hydrogen bonding and crystal packing effects on stability?

  • Methodology :

  • Single-Crystal XRD : Use SHELXL for structure refinement. Key parameters: R1 < 0.05, wR2 < 0.15. Analyze hydrogen-bonding motifs (e.g., N-H···O=C interactions) with Mercury software .
  • Graph Set Analysis : Classify H-bond patterns (e.g., S(6)S(6) rings for amide dimerization) to predict supramolecular assembly .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with intermolecular H-bond density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.